molecular formula C11H15N3O2 B2516150 N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide CAS No. 2305386-66-5

N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide

Cat. No.: B2516150
CAS No.: 2305386-66-5
M. Wt: 221.26
InChI Key: NHGZVUNVWNFAMV-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Oxan-4-yl Group: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with an oxan-4-yl halide in the presence of a base.

    Formation of Prop-2-enamide Moiety: The final step involves the reaction of the substituted pyrazole with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-4-yl group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the target, leading to modulation of its activity. The prop-2-enamide moiety can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Oxan-3-yl)pyrazol-5-yl]prop-2-enamide
  • N-[1-(Oxan-2-yl)pyrazol-4-yl]prop-2-ynamide

Uniqueness

N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The position of the oxan-4-yl group and the prop-2-enamide moiety can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-11(15)13-9-7-12-14(8-9)10-3-5-16-6-4-10/h2,7-8,10H,1,3-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGZVUNVWNFAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN(N=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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